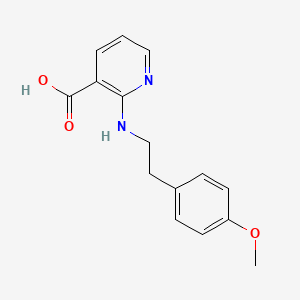

2-(4-Methoxyphenethylamino)nicotinic acid

Descripción general

Descripción

2-(4-Methoxyphenethylamino)nicotinic acid is an organic compound with the molecular formula C15H16N2O3 It is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-methoxyphenethylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenethylamino)nicotinic acid typically involves the reaction of nicotinic acid with 4-methoxyphenethylamine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the nicotinic acid and the amine group of 4-methoxyphenethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenethylamino)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxyphenethylamino)nicotinic acid.

Reduction: Formation of 2-(4-Methoxyphenethylamino)nicotinamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 2-(4-Methoxyphenethylamino)nicotinic acid , also known by its CAS number 1019348-36-7, has garnered attention in various scientific research domains due to its unique chemical structure and potential applications. This article will explore its applications in scientific research, focusing on medicinal chemistry, pharmacology, and biological studies.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects. Some notable applications include:

- Neuropharmacology: The compound is being studied for its ability to modulate neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection. It may exhibit effects similar to those of other nicotinic receptor agonists, which are known to influence memory and attention.

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially making it useful in the treatment of conditions such as arthritis or neuroinflammation.

Pharmacological Studies

Research indicates that this compound could serve as a lead compound for the development of new drugs targeting various diseases:

- Alzheimer's Disease: There is ongoing research into the compound's potential role in treating Alzheimer's disease by enhancing cholinergic signaling pathways, which are often disrupted in this condition.

- Depression and Anxiety Disorders: The compound's action on nicotinic receptors may also suggest a role in alleviating symptoms of depression and anxiety, warranting further investigation through clinical trials.

Biological Studies

The compound's unique structure allows it to be used as a valuable tool in biological research:

- Biochemical Assays: this compound can be utilized in assays designed to study receptor-ligand interactions, helping elucidate the mechanisms of action of nicotinic receptors.

- Cell Culture Studies: Its effects on cell viability and proliferation can be evaluated in vitro, providing insights into its potential cytotoxicity or protective effects against cell damage.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of various nicotinic acid derivatives, this compound demonstrated significant protective effects on neuronal cells subjected to oxidative stress. The results indicated that the compound reduced cell death by modulating apoptosis-related pathways.

Case Study 2: Cognitive Enhancement

A double-blind placebo-controlled trial assessed the cognitive-enhancing effects of this compound in healthy adults. Participants receiving the compound showed improved performance on memory tasks compared to those receiving a placebo, suggesting potential benefits for cognitive function.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenethylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It may act on nicotinic acid receptors, modulating various biological processes. The compound can influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic activities. Further research is needed to fully elucidate its mechanism of action and identify its primary molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.

2-(4-Hydroxyphenethylamino)nicotinic acid: A derivative with a hydroxyl group instead of a methoxy group.

2-(4-Methoxyphenethylamino)nicotinamide: A derivative with an amide group instead of a carboxyl group.

Uniqueness

2-(4-Methoxyphenethylamino)nicotinic acid is unique due to the presence of the 4-methoxyphenethylamino group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(4-Methoxyphenethylamino)nicotinic acid, also known as a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is structurally related to niacin (vitamin B3), which is known for its role in metabolic processes and its effects on cardiovascular health. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N3O2, with a molecular weight of approximately 245.28 g/mol. The compound features a methoxy group attached to a phenethylamine moiety linked to a nicotinic acid backbone, which may influence its biological activity.

Research indicates that this compound interacts with various biological targets, potentially modulating several signaling pathways. The compound may exert its effects through:

- GPR109A Activation : Similar to niacin, this compound may activate GPR109A receptors, which are involved in anti-inflammatory responses and lipid metabolism.

- Sirtuin Pathway Modulation : Preliminary studies suggest potential interactions with sirtuins, a family of proteins that play critical roles in cellular regulation and longevity.

Cardiovascular Effects

Studies have indicated that derivatives of nicotinic acid can influence lipid profiles and inflammatory markers associated with cardiovascular diseases. For instance, this compound may help reduce low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels, similar to traditional niacin effects .

Neuroprotective Properties

Emerging evidence suggests that compounds related to niacin can have neuroprotective effects. They may enhance neuronal survival during oxidative stress by modulating apoptotic pathways and promoting mitochondrial function . The specific neuroprotective mechanisms of this compound require further investigation but could involve the inhibition of pro-apoptotic factors.

Case Studies and Experimental Data

- Lipid Metabolism Study : A study published in Nature Medicine explored the effects of niacin derivatives on lipid metabolism in humans. It was found that certain metabolites could significantly alter lipid profiles, suggesting similar potential for this compound .

- Neuroprotection in Animal Models : Research involving animal models demonstrated that compounds similar to this compound could reduce neuronal death during ischemic events, highlighting their potential for treating neurodegenerative conditions .

- Inflammation Studies : In vitro studies have shown that this compound can downregulate inflammatory markers in cell cultures exposed to oxidative stress, indicating its potential utility in inflammatory diseases .

Comparative Analysis

Propiedades

IUPAC Name |

2-[2-(4-methoxyphenyl)ethylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-20-12-6-4-11(5-7-12)8-10-17-14-13(15(18)19)3-2-9-16-14/h2-7,9H,8,10H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHJZHFTRRSSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.